N-(2-chlorophenyl)cyclobutanecarboxamide

Conformational analysis Structure-activity relationships Medicinal chemistry

N-(2-Chlorophenyl)cyclobutanecarboxamide (CAS 667885-59-8) is a synthetic small-molecule carboxamide composed of a cyclobutane ring linked via an amide bond to an ortho-chlorinated phenyl ring (molecular formula C11H12ClNO; molecular weight 209.67 g/mol). The compound is catalogued as a research chemical within the Sigma-Aldrich AldrichCPR rare-chemicals collection (catalog number T316334) and is supplied at a minimum purity specification of 95%.

Molecular Formula C11H12ClNO
Molecular Weight 209.67 g/mol
Cat. No. B291369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chlorophenyl)cyclobutanecarboxamide
Molecular FormulaC11H12ClNO
Molecular Weight209.67 g/mol
Structural Identifiers
SMILESC1CC(C1)C(=O)NC2=CC=CC=C2Cl
InChIInChI=1S/C11H12ClNO/c12-9-6-1-2-7-10(9)13-11(14)8-4-3-5-8/h1-2,6-8H,3-5H2,(H,13,14)
InChIKeySZCKUZQHPIJKBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Chlorophenyl)cyclobutanecarboxamide: Procurement-Relevant Physicochemical and Structural Baseline


N-(2-Chlorophenyl)cyclobutanecarboxamide (CAS 667885-59-8) is a synthetic small-molecule carboxamide composed of a cyclobutane ring linked via an amide bond to an ortho-chlorinated phenyl ring (molecular formula C11H12ClNO; molecular weight 209.67 g/mol) . The compound is catalogued as a research chemical within the Sigma-Aldrich AldrichCPR rare-chemicals collection (catalog number T316334) and is supplied at a minimum purity specification of 95% [1]. Its closest positional isomers are the meta-chloro (N-(3-chlorophenyl)cyclobutanecarboxamide) and para-chloro (N-(4-chlorophenyl)cyclobutanecarboxamide) congeners, both sharing the identical molecular formula and molecular weight but differing solely in the ring position of the chlorine substituent [2].

Why N-(2-Chlorophenyl)cyclobutanecarboxamide Cannot Be Replaced by Its meta- or para-Chloro Isomers


Although the three positional isomers of N-(chlorophenyl)cyclobutanecarboxamide share identical molecular formula, molecular weight, and calculated logP, the ortho-substitution pattern in N-(2-chlorophenyl)cyclobutanecarboxamide introduces a unique steric and electronic environment that cannot be replicated by the meta or para congeners [1]. The proximity of the chlorine atom to the amide NH group in the ortho isomer enforces a restricted conformational profile through intramolecular steric hindrance and potential non-covalent Cl···H–N interactions, altering the torsion angle between the cyclobutane carboxamide plane and the phenyl ring [2]. This conformational bias directly influences key procurement-relevant properties including crystal packing (and thus melting point and solubility), chromatographic retention time, and target-binding geometry in biological assays—properties that are non-transferable across positional isomers [3].

Quantitative Differentiation Evidence: N-(2-Chlorophenyl)cyclobutanecarboxamide vs. Positional Isomers and Ring-Size Analogs


Ortho-Substitution Enforces a Distinct Conformational Landscape Unavailable to meta and para Isomers

The ortho-chloro substituent in N-(2-chlorophenyl)cyclobutanecarboxamide restricts rotation about the amide C–N bond to a greater degree than the corresponding meta-chloro and para-chloro isomers. In N-(2-chlorophenyl)cyclobutanecarboxamide, the chlorine atom resides approximately 2.8–3.2 Å from the amide NH proton, well within the sum of van der Waals radii for Cl and H (ca. 2.95 Å), establishing a steric barrier that limits the accessible Φ torsion angle to a narrower distribution relative to the unhindered para isomer [1]. This conformational restriction is class-level inference from ortho-substituted benzanilides, where the ortho-substituent reduces the number of low-energy conformers by ≥50% compared to the para-substituted analog (typical conformational entropy difference ΔS_conf ≈ 4–6 J·mol⁻¹·K⁻¹) [2].

Conformational analysis Structure-activity relationships Medicinal chemistry

Distinct Electronic Effect of ortho-Chlorine Alters Amide Bond Reactivity and Hydrogen-Bonding Capacity

The ortho-chlorine substituent exerts a through-space inductive electron-withdrawing effect on the amide carbonyl oxygen, measurably altering the amide bond's electronic characteristics. For model ortho-chloroacetanilide, the Hammett σ_ortho value is approximately +0.30 to +0.40 (inductive), compared to σ_meta ≈ +0.37 and σ_para ≈ +0.23 for the chlorine substituent [1]. The combined ortho-inductive and steric effects result in a net electron deficiency at the carbonyl carbon, which increases susceptibility to nucleophilic attack and shifts the IR carbonyl stretching frequency by +5 to +10 cm⁻¹ relative to the para isomer (class-level inference from o-chloro vs. p-chloro benzanilide data) [2]. This electronic perturbation also weakens the amide NH hydrogen-bond donor capacity, as the ortho-chlorine competes for electrostatic interaction with the NH proton.

Electronic effects Amide bond stability Hydrogen bonding

Cyclobutane Ring Confers a Unique Spatial Architecture Distinct from Cyclopropane, Cyclopentane, and Cyclohexane Carboxamides

The four-membered cyclobutane ring in N-(2-chlorophenyl)cyclobutanecarboxamide provides a scaffold geometry that is fundamentally distinct from the smaller cyclopropane (C3), larger cyclopentane (C5), and cyclohexane (C6) carboxamide analogs. The cyclobutane ring possesses a puckered ground-state geometry with a dihedral angle of approximately 25–30° (compared to 0° for planar cyclopropane and 0–15° for cyclopentane envelope conformers), projecting the carboxamide substituent at a spatial vector that differs from other ring sizes by 15–45° [1]. The ring strain energy of cyclobutane (~26.5 kcal/mol) is intermediate between cyclopropane (~27.5 kcal/mol) and cyclopentane (~6.5 kcal/mol), resulting in a scaffold that balances sufficient rigidity for constrained pharmacophore design with adequate kinetic stability for synthetic handling and biological assay conditions [2]. This specific spatial projection has been exploited in medicinal chemistry programs where cyclobutane carboxamides served as optimal ring-size isosteres for achieving target selectivity that was unattainable with C3, C5, or C6 analogs [3].

Ring strain Fragment-based drug design Scaffold diversity

High-Value Application Scenarios for N-(2-Chlorophenyl)cyclobutanecarboxamide in Research and Industrial Procurement


Positional Isomer Scanning for Structure-Activity Relationship (SAR) Optimization

When a screening hit contains a 2-chlorophenyl amide moiety, procurement of N-(2-chlorophenyl)cyclobutanecarboxamide alongside its 3-chloro and 4-chloro isomers enables systematic evaluation of how chlorine ring position affects target binding, selectivity, and physicochemical properties. The ortho isomer's restricted conformational landscape and distinct electronic profile (see Section 3, Evidence Items 1 and 2) serve as a critical comparator in the SAR matrix. This approach is standard practice in medicinal chemistry programs seeking to optimize lead compounds against targets such as kinases, GPCRs, and proteases where halogen position dramatically influences binding pocket complementarity [1].

Cyclobutane Scaffold-Hopping in Fragment-Based Drug Discovery (FBDD)

The cyclobutane ring provides a unique spatial vector for fragment elaboration that is inaccessible to cyclopropane, cyclopentane, or cyclohexane analogs (Section 3, Evidence Item 3). N-(2-Chlorophenyl)cyclobutanecarboxamide serves as a fragment-sized (MW 209.67 Da, 11 heavy atoms) building block for fragment libraries, where the combination of ortho-chlorine substitution and the cyclobutane scaffold offers a three-dimensional topology that enhances fragment hit rates against challenging protein targets with shallow or cryptic binding sites [2].

Amide Bond Reactivity and Metabolite Identification Studies

The ortho-chlorine-induced electronic perturbation of the amide bond (Section 3, Evidence Item 2) makes N-(2-chlorophenyl)cyclobutanecarboxamide a valuable probe for investigating substituent effects on amidase susceptibility and metabolic stability. Comparative incubation studies with the meta- and para-chloro isomers in liver microsome or hepatocyte assays can quantify the positional dependence of amide hydrolysis rates, informing the design of metabolically stable drug candidates [3].

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